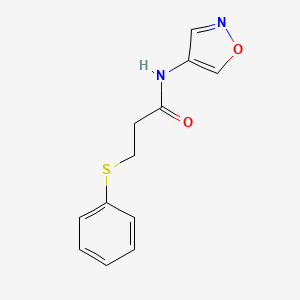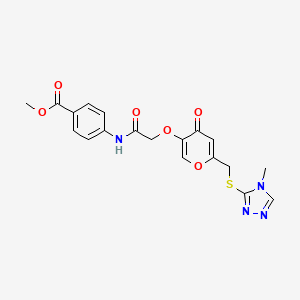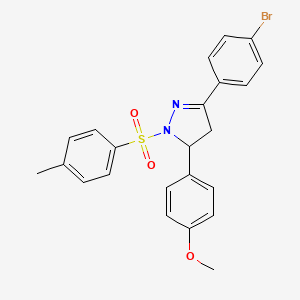
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the electro-catalyzed multicomponent transformation is an efficient method for synthesizing pyrazole derivatives, as described in the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives using an electrogenerated anion of ethanol as the base . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using experimental techniques such as X-ray diffraction analysis and supported by theoretical calculations like DFT (Density Functional Theory). For example, the molecular structure, vibrational frequencies, and assignments of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software, and the results were in agreement with experimental data . Similar approaches would be relevant for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation and nucleophilic substitution, as demonstrated by the synthesis of different pyrazole derivatives from brominated trihalomethylenones . The reactivity of the bromophenyl group in the compound could potentially allow for further functionalization through similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were studied in various solvents, showing variations in extinction coefficients and quantum yield . The presence of substituents such as the tosyl group and methoxyphenyl group in the compound of interest would likely impact its physical and chemical properties, including solubility, boiling point, and reactivity.
Relevant Case Studies
While the provided papers do not include case studies directly related to the compound , they offer insights into the potential applications of pyrazole derivatives. For example, molecular docking studies suggest that certain pyrazole compounds might exhibit inhibitory activity against enzymes like TPII and could act as anti-neoplastic agents . Additionally, the synthesized compounds have been proposed for various biomedical applications, including the regulation of inflammatory diseases .
Applications De Recherche Scientifique
Precursors to Various Pyrazoles
Brominated trihalomethylenones, including derivatives that might structurally resemble the target compound, have been explored as versatile precursors for synthesizing a range of pyrazoles. These compounds can undergo cyclocondensation reactions, substitution reactions, and nucleophilic substitution reactions to yield various pyrazole derivatives. Such processes can produce compounds with potential applications in medicinal chemistry and materials science due to their moderate to good yields and simple methodologies (Martins et al., 2013).
Structural and Spectroscopic Studies
Research into NH-pyrazoles, which could be structurally similar to the compound , has revealed complex patterns of hydrogen bonds and tautomerism. These studies are crucial for understanding the chemical behavior and potential applications of pyrazoles in drug design and development. The ability to form stable hydrogen bonds can be an essential feature in the development of pharmaceuticals (Cornago et al., 2009).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyrazole derivatives make them candidates for applications in photonics and optoelectronics. For instance, the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed the potential for NLO activity, which could be exploited in the development of optical materials (Tamer et al., 2015).
Anticancer and Antiviral Activities
Pyrazoline derivatives have been synthesized and evaluated for their anticancer and antiviral activities. Such compounds, due to their structural features and biological activities, could lead to the development of new therapeutic agents. The specific activities of these compounds against certain cancer cell lines and viruses highlight the potential medical applications of pyrazole-based derivatives (Havrylyuk et al., 2013).
Corrosion Inhibition
Pyranopyrazole derivatives have been explored for their corrosion inhibition performance, demonstrating the versatility of pyrazole compounds beyond biological applications. These findings suggest potential applications in materials science, particularly in protecting metals against corrosion (Yadav et al., 2016).
Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent or intermediate in a chemical reaction, its mechanism would depend on the specific reaction conditions .
Orientations Futures
The future research directions for this compound would depend on its intended application. If it’s a novel compound, studies could be conducted to explore its potential uses. This could include testing its biological activity if it’s a potential drug candidate, or studying its reactivity if it’s a new synthetic reagent .
Propriétés
IUPAC Name |
5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3S/c1-16-3-13-21(14-4-16)30(27,28)26-23(18-7-11-20(29-2)12-8-18)15-22(25-26)17-5-9-19(24)10-6-17/h3-14,23H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCWKSMKDOFOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2551183.png)
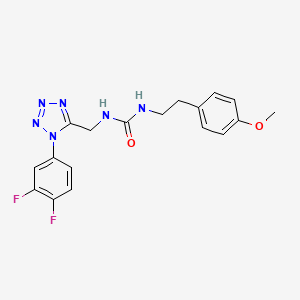
![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)
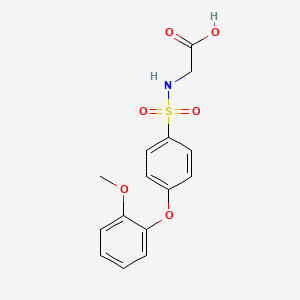
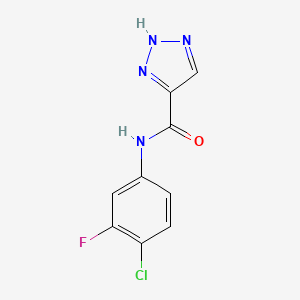
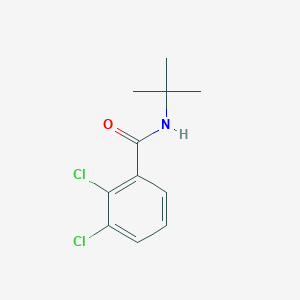
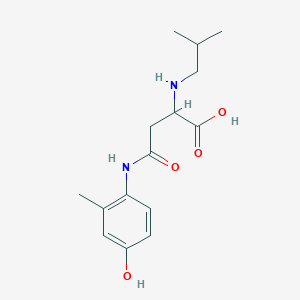
![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2551194.png)
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)
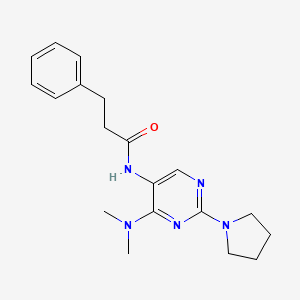
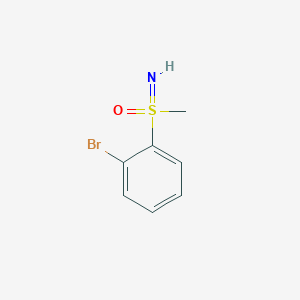
![N6-butyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2551200.png)
